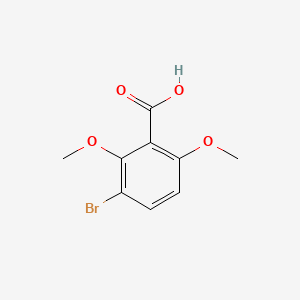

3-Bromo-2,6-dimethoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQANLQRQJHIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379193 | |

| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73219-89-3 | |

| Record name | 3-bromo-2,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,6-dimethoxybenzoic Acid

CAS Number: 73219-89-3

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2,6-dimethoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physicochemical properties, spectroscopic characteristics, a detailed synthesis protocol, and its known applications. Safety and handling information is also provided. All quantitative data is summarized in structured tables for clarity and ease of comparison. Methodologies and workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom and two methoxy groups on the benzoic acid scaffold, makes it a versatile building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the synthesis of more complex molecules. This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 73219-89-3 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₄ | [1][2][3] |

| Molecular Weight | 261.07 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | White to Off-White Solid | N/A |

| Melting Point | 142 °C | [1] |

| Boiling Point | 359.8 ± 42.0 °C (Predicted) | N/A |

| Density | 1.571 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 3.59 ± 0.10 (Predicted) | N/A |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate | N/A |

| SMILES | COC1=C(C(=C(C=C1)Br)OC)C(=O)O | [2] |

| InChIKey | CUQANLQRQJHIQE-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopy Type | Data |

| ¹H NMR | Specific experimental data with peak assignments are not readily available in the reviewed literature. Analysis of the structure suggests the presence of signals for two aromatic protons and two methoxy group protons. |

| ¹³C NMR | Specific experimental data with peak assignments are not readily available in the reviewed literature. The spectrum is expected to show nine distinct carbon signals, including those for the carboxyl, methoxy, and aromatic carbons. |

| Mass Spectrometry | Monoisotopic Mass: 259.96842 Da |

| Infrared (IR) | IR spectra have been recorded, but specific peak data is not detailed in the available literature. Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and C-Br bonds are expected. |

Note: The absence of detailed, publicly available experimental NMR data highlights an opportunity for further analytical characterization of this compound.

Synthesis and Reactivity

This compound is typically synthesized via the bromination of 2,6-dimethoxybenzoic acid. The bromine atom acts as a useful handle for further functionalization, particularly in cross-coupling reactions, while the carboxylic acid and methoxy groups can also be targets for chemical modification.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the production process described in patent CN104058956A.[1]

Materials:

-

2,6-dimethoxybenzoic acid

-

Dioxane

-

Bromine

-

Trichloromethane

Procedure:

-

Reaction Setup: In a suitable reaction flask, add 72.8 g of 2,6-dimethoxybenzoic acid and 600 ml of dioxane.

-

Bromination: While continuously stirring the mixture, slowly drip in a solution of 20 ml of bromine dissolved in 100 ml of trichloromethane.

-

Reaction Time: Continue stirring the mixture for 2.0 hours after the addition of the bromine solution is complete.

-

Work-up: After the reaction period, recover the solvent under reduced pressure. A solid will precipitate out.

-

Isolation: Collect the solid precipitate to obtain crude this compound.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to achieve the desired purity.

Caption: Synthesis Workflow.

Applications in Research and Drug Development

This compound serves as a specialized building block in several areas of research:

-

Nucleic Acid Chemistry: It has been used as a synthetic chemical to introduce insulator-like modifications into DNA molecules.[1]

-

Biochemical Probes: The compound is also utilized in methods for introducing branched-chain structures into DNA molecules.[1]

-

Plant Physiology: It finds application in plant physiology research, although specific details of its use are not widely documented.[1]

-

Pharmaceutical Testing: As a high-quality reference standard, it is used for analytical testing in pharmaceutical development.[1]

-

Medicinal Chemistry Scaffold: Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities. While direct biological data for this compound is limited, its structure makes it a candidate for derivatization in drug discovery programs targeting various therapeutic areas.

Caption: Key Application Areas.

Biological Activity

Direct experimental data on the biological activity of this compound is not extensively reported in publicly available literature. However, the broader class of benzoic acid derivatives is known for a wide range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. The presence of bromine atoms in an aromatic structure can sometimes enhance antimicrobial activity. Further research is needed to fully characterize the pharmacological profile of this specific compound.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear protective gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Keep container tightly closed and store in a cool, dry place.

-

-

Incompatibilities:

-

Strong oxidizing agents.

-

Strong acids and bases.

-

-

Toxicological Information:

-

The toxicological properties of this compound have not been fully investigated. It should be treated as a potentially harmful substance.

-

This information is intended as a guide and does not replace a full Safety Data Sheet (SDS), which should be consulted before use.

References

3-Bromo-2,6-dimethoxybenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2,6-dimethoxybenzoic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical workflow for the physical characterization of a chemical compound.

Physical and Chemical Properties

This compound is a substituted benzoic acid derivative. Its core physical and chemical identifiers are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₄ | [1][2][3] |

| Molecular Weight | 261.07 g/mol | [1][2][3] |

| CAS Number | 73219-89-3 | [1][2][3][4][5][6] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 142 - 146 °C | [5][6] |

| Boiling Point | 359.8 ± 42.0 °C (Predicted) | [5] |

| Density | 1.571 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.59 ± 0.10 (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [5] |

| InChI Key | CUQANLQRQJHIQE-UHFFFAOYSA-N | [1][3] |

| SMILES | COC1=C(C(=C(C=C1)Br)OC)C(=O)O | [1][3][6] |

Experimental Protocols for Physical Property Determination

The following sections detail the general experimental methodologies that are typically employed to determine the physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction.[7]

Methodology:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.[8]

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Vernier melt station, alongside a calibrated thermometer.[7][9]

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

For liquids, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7] For solids with high melting points like this compound, this value is often predicted as decomposition may occur at high temperatures.

Methodology (Simple Distillation):

-

The compound is placed in a round-bottom flask.[7]

-

A simple distillation apparatus is assembled, with a thermometer positioned to measure the temperature of the vapor as it passes into the condenser.[7]

-

The liquid is heated, and the temperature is recorded when the vapor temperature stabilizes during the collection of the distillate. This stable temperature is the boiling point.[7]

Solubility Analysis

Solubility is assessed to understand the compound's behavior in various solvents, which is critical for reaction setup, purification, and formulation. The principle of "like dissolves like" is a guiding factor, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8][9]

Methodology:

-

A small, measured amount of the solute (e.g., this compound) is added to a test tube.

-

A measured volume of a specific solvent (e.g., water, ethanol, hexane, ethyl acetate) is added.[9][10]

-

The mixture is agitated to promote dissolution.

-

Observations are made to determine if the compound is soluble, partially soluble, or insoluble.[10] This can be done visually or by evaporating a drop of the solution to see if a residue remains.[10]

Spectroscopic Analysis

Spectroscopic methods are used to elucidate the chemical structure and confirm the identity of a compound.

-

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. An Attenuated Total Reflectance (ATR) IR spectrum for this compound has been referenced.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the atoms in a molecule.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a new or unknown organic compound.

Caption: Workflow for the characterization of an organic compound.

References

- 1. This compound | C9H9BrO4 | CID 2774744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 73219-89-3 [chemicalbook.com]

- 5. This compound | 73219-89-3 [amp.chemicalbook.com]

- 6. This compound | 73219-89-3 | FB70564 [biosynth.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. amherst.edu [amherst.edu]

An In-depth Technical Guide to 3-Bromo-2,6-dimethoxybenzoic acid

This technical guide provides a comprehensive overview of 3-Bromo-2,6-dimethoxybenzoic acid, a chemical compound relevant to researchers, scientists, and professionals in drug development. The guide details its chemical properties, synthesis protocols, and key identifiers.

Physicochemical Properties

This compound is a synthetic chemical used in various research applications.[1] Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C9H9BrO4 | [1][2][3][4] |

| Molecular Weight | 261.07 g/mol | [1][2][3] |

| CAS Number | 73219-89-3 | [1][2][3][4] |

| IUPAC Name | This compound | [2][4] |

| SMILES | COC1=C(C(=C(C=C1)Br)OC)C(=O)O | [1][4] |

| Melting Point | 142 °C | [1] |

| Appearance | White or baby pink crystallization | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2,6-dimethoxybenzoic acid. The following protocol is based on the production process described in patent CN104058956A.[5]

Materials:

-

2,6-dimethoxybenzoic acid

-

Dioxane

-

Bromine

-

Trichloromethane

-

Reaction flask

Procedure:

-

In a reaction flask, add 72.5g of 2,6-dimethoxybenzoic acid to 550ml of dioxane.

-

While continuously stirring the mixture, prepare a solution of 15ml of bromine in 90ml of trichloromethane.

-

Drip the bromine solution into the reaction flask.

-

Continue stirring the mixture for 2.0 hours.

-

After the reaction is complete, reclaim the solvent.

-

A solid will separate out, which is the crude this compound.[5]

This process is noted for its simplicity, use of readily available raw materials, and high purity of the final product.[5]

Logical Relationships

The following diagram illustrates the relationship between the compound's name, its structural representation (SMILES), its elemental composition (molecular formula), and its resulting molecular weight.

References

- 1. This compound | 73219-89-3 | FB70564 [biosynth.com]

- 2. This compound | C9H9BrO4 | CID 2774744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

Spectral Data and Analysis of 3-Bromo-2,6-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-2,6-dimethoxybenzoic acid (C₉H₉BrO₄, Molecular Weight: 261.07 g/mol ).[1][2][3] The following sections present predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectral Data

Due to the limited availability of experimentally derived spectra in public databases, the following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and by comparison with data from structurally similar benzoic acid derivatives.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aromatic H-4 | 7.4 - 7.6 | Doublet | 8.0 - 9.0 | 1H |

| Aromatic H-5 | 6.8 - 7.0 | Doublet | 8.0 - 9.0 | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | - | 6H |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - | 1H |

Solvent: CDCl₃ or DMSO-d₆. Spectrometer Frequency: 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic C-2, C-6 (with -OCH₃) | 155 - 160 |

| Aromatic C-4 | 130 - 135 |

| Aromatic C-1 | 115 - 120 |

| Aromatic C-3 (with Br) | 110 - 115 |

| Aromatic C-5 | 110 - 115 |

| Methoxy (-OCH₃) | 55 - 65 |

Solvent: CDCl₃ or DMSO-d₆. Spectrometer Frequency: 100 MHz.

Table 3: Predicted IR Spectral Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ether and Acid) | 1200 - 1300 and 1000 - 1100 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern.

| Parameter | Predicted Value |

| Molecular Ion [M]⁺ (m/z) | 260/262 (approx. 1:1 ratio due to Br isotopes) |

| Exact Mass | 259.96842 Da |

| Major Fragment Ions (m/z) | Fragments corresponding to the loss of -COOH, -OCH₃, and Br. |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are typically required to obtain a good signal-to-noise ratio. The spectral width is usually set to 0-220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and apply a baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The final spectrum is usually presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (typically in the µg/mL to ng/mL range).

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the molecular ion.

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

-

Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Biological Context

Limited information is publicly available regarding the specific biological activities of this compound. One source describes it as a synthetic chemical used to introduce insulators into DNA molecules and for applications in plant physiology research.[1] The biological activity of benzoic acid derivatives is highly dependent on the substitution pattern on the aromatic ring. For instance, a structurally related compound, 6-bromo-2,3-dimethoxybenzoic acid, has been reported to exhibit antibacterial activity.[4] The presence of halogen and methoxy groups in this compound suggests that it may possess interesting biological properties that warrant further investigation.

References

Navigating the Acquisition and Application of 3-Bromo-2,6-dimethoxybenzoic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, the sourcing of specific chemical compounds is a critical preliminary step. This in-depth guide provides a comprehensive overview of suppliers, purchasing information, and technical details for 3-Bromo-2,6-dimethoxybenzoic acid (CAS No. 73219-89-3), a valuable building block in organic synthesis and medicinal chemistry.

Sourcing and Procurement of this compound

A variety of chemical suppliers offer this compound, with options varying in purity, quantity, and price. Below is a comparative table summarizing the offerings from several key suppliers to aid in procurement decisions.

| Supplier | Product Code | Purity | Available Quantities | Price (USD) |

| AK Scientific | Y9940 | >98% | 1g, 5g, 25g | $29 (1g), $89 (5g), $312 (25g)[1] |

| Biosynth | FB70564 | Not Specified | Inquire for details | Inquire for details[2] |

| Santa Cruz Biotechnology | sc-239595 | Not Specified | Inquire for details | Inquire for details[3] |

| Sigma-Aldrich | AldrichCPR | Not Specified | Discontinued | Not Applicable[4] |

| AOBChem | Not Applicable | Not Specified | Inquire for details | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties

Molecular Formula: C₉H₉BrO₄ Molecular Weight: 261.07 g/mol CAS Number: 73219-89-3

Experimental Protocols

While specific experimental protocols for the application of this compound are often proprietary or published within the context of larger studies, a general synthesis procedure has been described. The following is a summarized methodology based on available literature.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 2,6-dimethoxybenzoic acid.

Materials:

-

2,6-dimethoxybenzoic acid

-

Bromine

-

A suitable solvent (e.g., dioxane, chloroform)

-

Sodium thiosulfate solution (for quenching)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve 2,6-dimethoxybenzoic acid in the chosen solvent in a reaction vessel.

-

Slowly add a solution of bromine in the same or a compatible solvent to the reaction mixture with stirring. The reaction is typically carried out at a controlled temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the excess bromine by adding a sodium thiosulfate solution.

-

Perform a liquid-liquid extraction to isolate the product.

-

Wash the organic layer with brine and dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Potential Applications and Logical Workflow

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Its substituted benzoic acid structure allows for various chemical modifications, making it a valuable starting material for creating libraries of compounds for biological screening.

References

The Synthetic Versatility of 3-Bromo-2,6-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dimethoxybenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its strategic placement of a bromine atom and two methoxy groups on the benzoic acid scaffold allows for a diverse range of chemical transformations, making it an invaluable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The bromine atom provides a reactive handle for cross-coupling reactions, while the methoxy groups influence the electronic properties and steric environment of the aromatic ring. The carboxylic acid moiety can be readily converted into other functional groups such as esters and amides. This technical guide provides an in-depth overview of the applications of this compound in organic synthesis, with a focus on its use in the construction of biaryl frameworks and as a precursor to heterocyclic systems.

Core Applications in Organic Synthesis

The primary application of this compound lies in its utility as a key intermediate for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions. It is also a valuable starting material for the synthesis of various substituted aromatic compounds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] this compound is an excellent substrate for these reactions, allowing for the synthesis of a wide variety of 4-aryl-2,6-dimethoxybenzoic acids. These biaryl structures are prevalent in many biologically active molecules and advanced materials.[2]

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Figure 1: General scheme for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

| Arylboronic Acid (Ar-B(OH)₂) | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | 4-Phenyl-2,6-dimethoxybenzoic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-2,6-dimethoxybenzoic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 16 | 80-90 |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,6-dimethoxybenzoic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 10 | 90-98 |

| 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-2,6-dimethoxybenzoic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 95 | 14 | 82-92 |

Synthesis of Heterocyclic Compounds

While direct, detailed examples of the synthesis of complex heterocyclic systems starting from this compound are not extensively documented in readily available literature, its structure suggests its potential as a precursor for various heterocyclic scaffolds. For instance, after transformation of the carboxylic acid and coupling reactions, the resulting intermediates could be used to construct dibenzofurans or other related fused-ring systems. The synthesis of dibenzofurans often involves the intramolecular coupling of appropriately substituted biaryl ethers.[3][4]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This protocol is adapted from a patented production process.[5]

Workflow for the Synthesis of this compound

Figure 2: Synthesis workflow for this compound.

Materials:

-

2,6-Dimethoxybenzoic acid (1.0 eq)

-

Dioxane

-

Bromine (1.1 eq)

-

Chloroform

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethoxybenzoic acid in dioxane.

-

While stirring the solution, add a solution of bromine in chloroform dropwise over a period of 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The crude solid product will precipitate out.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This is a representative protocol based on general procedures for Suzuki-Miyaura reactions of bromobenzoic acids.[2][6]

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (8 mL)

-

Water (2 mL)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system (toluene and water).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-phenyl-2,6-dimethoxybenzoic acid.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to readily participate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, makes it a key precursor for the synthesis of functionalized biaryl compounds. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this compound in their synthetic endeavors, paving the way for the development of novel pharmaceuticals and materials.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]

- 4. Dibenzofuran synthesis [organic-chemistry.org]

- 5. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

Unlocking the Therapeutic Potential of 3-Bromo-2,6-dimethoxybenzoic Acid: A Predictive and Methodological Guide

Executive Summary: 3-Bromo-2,6-dimethoxybenzoic acid is a readily available synthetic compound whose biological activities remain largely unexplored in publicly available literature. However, a detailed analysis of its structural components—the benzoic acid scaffold, a bromine substituent, and two methoxy groups—allows for the formulation of strong hypotheses regarding its potential therapeutic applications. This technical guide synthesizes data from structurally related molecules to predict the biological activity of this compound and its derivatives, focusing on antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, this document provides detailed experimental protocols and workflow visualizations to serve as a foundational roadmap for researchers and drug development professionals seeking to investigate this promising compound.

Introduction: The Benzoic Acid Scaffold in Drug Discovery

Benzoic acid and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] The versatility of the benzoic acid ring allows for substitutions that can fine-tune its pharmacokinetic and pharmacodynamic properties, leading to potent therapeutic agents.

This guide focuses on the specific derivative, this compound, a compound identified by CAS number 73219-89-3.[2][3] While its direct biological evaluation is not extensively documented, its structure suggests significant therapeutic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 73219-89-3 | [2][3][4] |

| Molecular Formula | C₉H₉BrO₄ | [4] |

| Molecular Weight | 261.07 g/mol | [2][4] |

| Melting Point | 142 °C | [4] |

| IUPAC Name | This compound | [2] |

Predicted Biological Activities from Structure-Activity Relationship (SAR) Analysis

The likely biological activities of this compound can be inferred by examining its distinct structural features.

Antimicrobial Potential

The presence of both bromine and dimethoxy groups on the benzoic acid core strongly suggests potential antimicrobial activity.

-

Bromine Substituent: Halogenation is a common strategy to enhance the potency of antimicrobial agents. Brominated aromatic compounds have demonstrated significant antibacterial and antifungal properties.

-

Dimethoxy Substituents: An isomer, 6-Bromo-2,3-dimethoxybenzoic acid, has been reported to exhibit antibacterial activity, purportedly by inhibiting cell wall synthesis through interaction with imine groups.[5] Furthermore, various dimethoxybenzoic acids have shown antifungal activity.

Based on these precedents, it is hypothesized that this compound and its derivatives could be effective against a range of bacterial and fungal pathogens.

Anticancer Potential

Several lines of evidence point toward a potential role for this compound in oncology.

-

Parent Compound Activity: The parent scaffold, 2,6-dimethoxybenzoic acid, is used in the synthesis of coumarins that are potent inhibitors of heat-shock protein 90 (HSP90), a key target in cancer therapy.[3]

-

Pro-oxidant Effect of Bromine: Studies on other brominated aromatic structures, such as bromo-naphthoquinones, show they can exert anticancer effects by inducing a significant rise in intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and apoptosis in cancer cells.[1]

-

Dimethoxy Group Influence: The anticancer agent dimethoxycurcumin, which also features dimethoxy-substituted aromatic rings, demonstrates potent, selective toxicity against various cancer cell lines, including breast and colon cancer.[6]

These data suggest that this compound could exhibit cytotoxic activity against cancer cells, possibly through mechanisms involving HSP90 inhibition or induction of oxidative stress.

Anti-inflammatory Potential

The core structure also suggests a likelihood of anti-inflammatory effects.

-

Parent Compound Activity: The non-brominated parent molecule, 2,6-dimethoxybenzoic acid, is reported to possess anti-inflammatory properties.[2][7]

-

Isomer Activity: Related dimethoxybenzoic acid isomers, such as veratric acid (3,4-dimethoxybenzoic acid), are known to have potent anti-inflammatory effects, including the reduction of cyclooxygenase-2 (COX-2) expression.

Therefore, it is plausible that this compound could modulate inflammatory pathways.

Data Presentation Framework for Future Studies

As experimental data for this compound becomes available, it should be organized systematically. The following tables provide a standardized format for reporting key quantitative metrics.

Table 2: Template for Reporting Minimum Inhibitory Concentration (MIC) Data

| Test Organism | Strain (e.g., ATCC) | MIC (µg/mL) | Positive Control (MIC) |

| Staphylococcus aureus | |||

| Bacillus subtilis | |||

| Escherichia coli | |||

| Pseudomonas aeruginosa | |||

| Candida albicans |

Table 3: Template for Reporting In Vitro Cytotoxicity Data (IC₅₀)

| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) after 72h | Positive Control (IC₅₀) |

| MDA-MB-231 | Breast (Triple-Negative) | ||

| MCF-7 | Breast (ER+) | ||

| HCT-116 | Colon | ||

| A549 | Lung | ||

| Normal Cell Line (e.g., HB4a) | Breast (Non-tumorigenic) |

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for screening its predicted activities are provided below.

Protocol for Broth Microdilution Antimicrobial Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

-

Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) to achieve a range of final concentrations.

-

Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microbe + broth), negative control (broth only), and a solvent control (microbe + broth + DMSO at the highest concentration used). Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection or measurement of optical density using a plate reader can be used for determination.

Protocol for MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Incubate the plate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. This allows viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.

Visualizing Workflows and Hypothesized Mechanisms

Experimental Workflow

The following diagram outlines a logical workflow for the initial biological evaluation of this compound derivatives.

Hypothesized Anticancer Mechanism of Action

Based on the activity of related brominated compounds, a plausible mechanism for anticancer activity involves the induction of intracellular oxidative stress, leading to apoptotic cell death.

Conclusion and Future Directions

While direct biological data on this compound is scarce, a comprehensive structure-activity relationship analysis strongly suggests its potential as a source for novel antimicrobial, anticancer, and anti-inflammatory agents. The structural similarities to other bioactive molecules, combined with the known enhancing effects of its substituent groups, provide a compelling rationale for its investigation. This guide offers the foundational framework, predictive insights, and detailed methodologies necessary to initiate a thorough biological evaluation. Future research should focus on executing the proposed screening protocols to generate empirical data, followed by mechanism-of-action studies and the synthesis of derivatives to explore the structure-activity landscape and optimize for potency and selectivity.

References

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethoxybenzoic acid | 1466-76-8 | FD10523 [biosynth.com]

- 3. 2,6-Dimethoxybenzoic acid | 1466-76-8 [chemicalbook.com]

- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-Dimethoxybenzoic Acid | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Promising Anticancer Agent Dimethoxycurcumin: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Dimethoxybenzoic acid - CD BioGlyco [bioglyco.com]

The Versatile Scaffold: 3-Bromo-2,6-dimethoxybenzoic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 3-Bromo-2,6-dimethoxybenzoic acid has emerged as a highly versatile and valuable scaffold, offering a unique combination of functionalities that medicinal chemists can exploit to generate libraries of diverse and biologically active compounds. Its substituted phenyl ring, featuring a bromine atom and two methoxy groups, provides multiple avenues for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This technical guide delves into the core utility of this compound as a foundational element in drug discovery, providing insights into its synthesis, derivatization, and the pharmacological activities of its progeny.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid with a molecular weight of 261.07 g/mol and a melting point of 142 °C.[1] Its chemical structure provides a unique platform for synthetic elaboration.

A common synthetic route to this compound involves the bromination of 2,6-dimethoxybenzoic acid. A detailed protocol is outlined in the following table.

| Table 1: Synthesis of this compound | |

| Starting Material | 2,6-dimethoxybenzoic acid |

| Reagents | Bromine, Dioxane, Chloroform |

| Procedure | 1. Dissolve 2,6-dimethoxybenzoic acid (e.g., 72.5g) in dioxane (e.g., 550ml) in a reaction flask. 2. While stirring, add a solution of bromine (e.g., 15ml) in chloroform (e.g., 90ml) dropwise. 3. Continue stirring for approximately 2 hours. 4. After the reaction is complete, recover the solvent. The solid product will precipitate out. 5. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.[2] |

| Key Advantages | This process is described as convenient, simple, environmentally friendly, and utilizes readily available raw materials with low equipment investment, resulting in a high-purity product.[2] |

Core Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules

The strategic placement of the bromine atom and the carboxylic acid group on the 2,6-dimethoxyphenyl scaffold makes this compound a powerful tool for generating diverse molecular architectures with a range of biological activities.

Synthesis of Amide and Ester Derivatives

The carboxylic acid moiety serves as a handle for the synthesis of amide and ester derivatives. These modifications can significantly impact a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles. The synthesis of amide derivatives from related benzoic acids has been shown to yield compounds with potent anticancer activities.

Cross-Coupling Reactions for C-C Bond Formation

The bromine atom is a key functional group that allows for participation in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This diversification is crucial for exploring the chemical space around the core scaffold and optimizing interactions with biological targets.

Experimental Protocols

Synthesis of this compound Amides

A general procedure for the synthesis of amide derivatives from a carboxylic acid involves the activation of the carboxylic acid followed by reaction with an amine.

Protocol:

-

Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

-

Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Suzuki-Miyaura Coupling of this compound

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction that can be adapted for this compound.

| Table 2: Representative Suzuki-Miyaura Coupling Protocol | |

| Reactants | This compound (1.0 mmol), Arylboronic acid (1.2 mmol) |

| Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) |

| Base | Aqueous sodium carbonate (2 M, 1.0 mL) |

| Solvent | Toluene (5 mL) |

| Procedure | 1. In a round-bottom flask, combine this compound, the arylboronic acid, and the palladium catalyst. 2. Add the toluene and the aqueous sodium carbonate solution. 3. Heat the mixture to reflux (around 80-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. 4. Monitor the reaction progress by TLC or LC-MS. 5. Upon completion, cool the reaction to room temperature. 6. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 7. Purify the crude product by column chromatography on silica gel. |

Pharmacological Potential of Derivatives

While specific pharmacological data for a wide range of derivatives of this compound are not extensively reported in publicly available literature, the structural motifs present in this building block are found in numerous bioactive molecules. This allows for informed predictions of the potential therapeutic applications of its derivatives.

Anticancer Activity

The substituted benzoic acid scaffold is a common feature in many anticancer agents. Derivatives of this compound could be designed as inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival. The dimethoxy substitution pattern is of particular interest as methoxy groups are prevalent in many natural and synthetic compounds with anticancer properties. For instance, bromophenol derivatives have shown antiproliferative activity against several cancer cell lines with IC₅₀ values in the nanomolar to micromolar range.[3]

Enzyme Inhibition

The substituted benzoic acid core can act as a pharmacophore for interacting with the active sites of various enzymes. By modifying the substituents on the aromatic ring and the carboxylic acid group, it is possible to design selective inhibitors for specific enzyme targets implicated in disease. For example, derivatives of related brominated aromatic compounds have been investigated as inhibitors of enzymes such as α-glucosidase.

Signaling Pathways and Experimental Workflows

The design of targeted therapies often involves the inhibition of specific signaling pathways that are dysregulated in disease. Derivatives of this compound, particularly those designed as kinase inhibitors, would likely target key cancer-related pathways such as the PI3K/Akt/mTOR and RAF/MEK/ERK pathways.

Caption: Potential inhibition points of this compound derivatives in the PI3K/Akt/mTOR signaling pathway.

Caption: Potential inhibition points of this compound derivatives in the RAF/MEK/ERK signaling pathway.[4][5]

A typical workflow for the synthesis and screening of a library of compounds derived from this compound is depicted below.

Caption: A generalized workflow for the discovery of bioactive compounds starting from this compound.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the presence of multiple, orthogonally reactive functional groups provide a robust platform for the generation of diverse compound libraries. The potential for its derivatives to modulate key biological targets, particularly in the context of cancer and other proliferative diseases, makes it a continued area of interest for drug discovery and development. Future exploration of the chemical space accessible from this versatile building block is poised to yield novel therapeutic candidates with improved efficacy and selectivity.

References

- 1. This compound | 73219-89-3 | FB70564 [biosynth.com]

- 2. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Introduction of Insulators into DNA: A Review of 3-Bromo-2,6-dimethoxybenzoic Acid

A comprehensive review of scientific literature and public databases reveals a notable absence of established methods for the use of 3-Bromo-2,6-dimethoxybenzoic acid to introduce insulator elements into DNA. While the concept of chemically modifying DNA to influence gene regulation is an active area of research, specific protocols, quantitative data, and mechanistic pathways detailing the application of this particular compound for creating DNA insulators are not available in published scientific literature.

Chromatin insulators are naturally occurring DNA sequences that play a crucial role in gene regulation by establishing independent transcriptional domains. They achieve this by blocking the interaction between enhancers and promoters, and by acting as barriers against the spread of heterochromatin. The ability to artificially introduce insulator function at specific genomic locations holds significant promise for gene therapy and synthetic biology, as it would allow for the precise control of gene expression and the insulation of therapeutic transgenes from the influence of surrounding chromatin.

Despite the potential utility of a small molecule capable of inducing insulator activity, our extensive search did not yield any peer-reviewed studies that describe the experimental use of this compound for this purpose. Consequently, it is not possible to provide an in-depth technical guide with detailed experimental protocols, quantitative data, or signaling pathway diagrams as requested. The creation of such a document would require foundational research that does not appear to have been conducted or publicly disclosed.

For researchers, scientists, and drug development professionals interested in the field of artificial gene regulation and DNA insulators, the current state of knowledge points towards other avenues of investigation. These include the use of synthetic DNA-binding proteins, such as zinc-finger proteins and transcription activator-like effectors (TALEs), fused to insulator proteins, as well as the exploration of other small molecules that may modulate chromatin structure and long-range DNA interactions.

Future research may yet uncover a role for this compound or similar compounds in the chemical biology of DNA. However, at present, its application as a tool for introducing DNA insulators remains unsubstantiated in the scientific literature. We encourage the scientific community to pursue and publish research in this area to validate any potential claims and expand the toolkit for precise genome engineering.

No Direct Research Found for 3-Bromo-2,6-dimethoxybenzoic Acid in Plant Physiology

While the core request for a technical guide on 3-Bromo-2,6-dimethoxybenzoic acid in plant physiology cannot be fulfilled due to the absence of primary research, this report summarizes the available information on the compound in other scientific contexts and provides a broader overview of how related compounds, specifically substituted benzoic acids, are studied in plant science.

Chemical Identity and Availability

This compound is a known chemical compound with the following identifiers:

| Property | Value |

| CAS Number | 73219-89-3 |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

The compound is commercially available from various chemical suppliers, indicating its accessibility for research purposes. A patent also exists that details a production process for its synthesis.

Application in Other Scientific Fields

While absent in plant science literature, this compound has been mentioned in other research areas, primarily in biochemistry and medicinal chemistry.

-

Enzyme Inhibition Studies: In the context of fragment-based drug discovery, the compound, referred to as "Br6," was identified as a novel binder to the flap site of HIV protease, an enzyme critical for the replication of the HIV virus. This finding suggests the molecule has the potential to interact with the active sites of biological macromolecules.

-

Bioconjugation and Imaging: The compound has been used as a precursor in the synthesis of a labeling agent, N-succinimidyl 3-bromo-2,6-dimethoxybenzoate (SBDMB). This agent is used to attach bromine isotopes to peptides for use in biomedical imaging techniques like Positron Emission Tomography (PET).

The Broader Context: Substituted Benzoic Acids in Plant Physiology

Although no data exists for the specific compound of interest, the broader class of substituted benzoic acids is well-studied in plant physiology. These studies provide a framework for how this compound could potentially interact with plants.

-

Plant Growth Regulation: The structure of benzoic acid is a scaffold for a class of plant hormones and growth regulators. Depending on the nature and position of chemical groups on the benzene ring, substituted benzoic acids can mimic or interfere with the action of natural auxins, a class of hormones that regulate cell division, elongation, and differentiation.

-

Plant Defense Signaling: Benzoic acid is a central precursor in the biosynthesis of salicylic acid, a key plant hormone that mediates both local and systemic resistance to pathogens. It is plausible that derivatives of benzoic acid could influence this pathway, either by acting as precursors or by inhibiting key enzymes.

-

Herbicidal Activity: Certain benzoic acid derivatives are used as herbicides. Their mode of action often involves disrupting normal hormonal balance, leading to uncontrolled growth and eventually plant death.

Hypothetical Research Workflow

Given the lack of existing research, any investigation into the effects of this compound on plant physiology would need to start with foundational screening. The following diagram illustrates a potential experimental workflow for such an investigation.

Caption: A hypothetical workflow for investigating a novel compound in plant physiology.

Methodological & Application

Synthesis Protocol for 3-Bromo-2,6-dimethoxybenzoic acid

Abstract

This application note provides a detailed protocol for the synthesis of 3-Bromo-2,6-dimethoxybenzoic acid, a valuable building block in organic and medicinal chemistry. The synthesis involves the electrophilic bromination of 2,6-dimethoxybenzoic acid. This document outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product. The protocol is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two methoxy groups on a benzoic acid scaffold, makes it a versatile intermediate for the synthesis of more complex molecules. The electron-donating methoxy groups activate the aromatic ring, while the bromine atom provides a reactive handle for various cross-coupling reactions and other functional group transformations. This compound and its derivatives are of interest in the development of novel therapeutic agents and functional materials.

The synthesis described herein is a straightforward electrophilic aromatic substitution reaction, specifically a bromination. The starting material, 2,6-dimethoxybenzoic acid, is commercially available. The protocol is adapted from established procedures and is designed to be reproducible in a standard laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 73219-89-3 | [1][2] |

| Molecular Formula | C₉H₉BrO₄ | [1][2] |

| Molecular Weight | 261.07 g/mol | [1][2] |

| Appearance | White or light pink crystalline solid | [3] |

| Melting Point | 142-148 °C | [1][4] |

| Storage Conditions | 10°C - 25°C | [1] |

Reaction Scheme

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on the procedure described in patent CN104058956A.[3]

Materials and Equipment

-

Reagents:

-

2,6-Dimethoxybenzoic acid (C₉H₁₀O₄)

-

Bromine (Br₂)

-

1,4-Dioxane

-

Chloroform (Trichloromethane, CHCl₃)

-

Ethanol

-

Activated Carbon

-

-

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

-

Synthesis Procedure

-

Reaction Setup:

-

In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Add 72.5 - 73.0 g of 2,6-dimethoxybenzoic acid to the flask.

-

Add 550 - 650 mL of 1,4-dioxane to the flask and stir the mixture to dissolve the solid.[3]

-

-

Bromination:

-

Prepare a solution of 15 - 25 mL of bromine in 90 - 110 mL of chloroform.

-

Slowly add the bromine solution to the stirred solution of 2,6-dimethoxybenzoic acid through the dropping funnel at room temperature.

-

After the addition is complete, continue stirring the reaction mixture for 2.0 hours.[3]

-

-

Work-up and Isolation:

-

After the reaction period, remove the solvent from the reaction mixture using a rotary evaporator.

-

As the solvent is removed, a solid will precipitate.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.[3]

-

-

Purification:

-

Transfer the crude solid to a beaker.

-

Add ethanol to the beaker and heat the mixture to dissolve the solid.

-

Add a small amount of activated carbon to the hot solution and continue to heat for a few minutes.

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound in a vacuum oven.

-

Synthesis Workflow

Figure 2. Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (142-148 °C).[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-O of the methoxy groups, and C-Br).

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive, toxic, and volatile. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Chloroform and 1,4-dioxane are hazardous solvents. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The procedure is robust and utilizes readily available starting materials and standard laboratory equipment. The resulting product is a versatile intermediate for further synthetic transformations in the fields of medicinal chemistry and materials science. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2,6-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-Bromo-2,6-dimethoxybenzoic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the synthesis of sterically hindered biaryl carboxylic acids, which are valuable scaffolds in medicinal chemistry and materials science. The presence of two ortho-methoxy substituents on the aryl bromide presents unique challenges and opportunities in these coupling reactions, necessitating careful optimization of reaction conditions.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The reaction of this compound with various arylboronic acids provides access to a diverse range of 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylic acid derivatives. These products are of significant interest in drug discovery as they can serve as core structures for the development of novel therapeutic agents, such as ROCK2 inhibitors.[2]

The steric hindrance imposed by the two methoxy groups ortho to the bromine atom can influence the reaction kinetics and requires the use of specialized catalyst systems, often employing bulky and electron-rich phosphine ligands to achieve high yields.[3]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center.

-

Reductive Elimination: The two aryl groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Quantitative Data Presentation

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. Due to the sterically hindered nature of the substrate, the choice of catalyst, ligand, and base is critical for achieving high yields.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |

| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 92 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 14 | 81 |

| 5 | 3,5-Difluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 110 | 24 | 65 |

| 6 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 72 |

Note: Yields are for isolated products and can vary based on the specific reaction scale and purification method.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound. Protocol 1 is a general procedure using a Buchwald-type ligand, which is often effective for sterically hindered substrates. Protocol 2 utilizes a classic palladium catalyst.

Protocol 1: Suzuki Coupling with a Buchwald Ligand (e.g., SPhos)

This protocol is recommended for achieving high yields with sterically demanding coupling partners.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene and Water (10:1 v/v)

-

Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Seal the flask and evacuate and backfill with the inert gas at least three times to ensure an oxygen-free environment.

-

Prepare a degassed solvent mixture of toluene and water (10:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes.

-

Add the degassed solvent to the flask via syringe.

-

Place the sealed flask in a preheated oil bath at 100 °C.

-

Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.

Protocol 2: Suzuki Coupling with Tetrakis(triphenylphosphine)palladium(0)

This protocol uses a more traditional catalyst and may require longer reaction times or higher temperatures for sterically hindered substrates.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.5 mmol, 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and Na₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water. Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

References

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for 3-Bromo-2,6-dimethoxybenzoic Acid in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions and two methoxy groups that influence the electronic properties and conformation of the molecule, makes it a valuable precursor for the synthesis of complex molecular architectures. While a direct application in the total synthesis of a specific natural product is not extensively documented in publicly available literature, its utility is demonstrated in the synthesis of key structural motifs found in various bioactive compounds, such as benzophenones. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of advanced intermediates relevant to natural product and medicinal chemistry.

Application Note 1: Synthesis of Substituted Benzophenones via Friedel-Crafts Acylation

Substituted benzophenones are a common scaffold in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] this compound can be readily converted to its acid chloride, which can then be used in a Friedel-Crafts acylation reaction to furnish highly functionalized benzophenones. The following protocol is adapted from a procedure for a closely related analogue and is applicable for the synthesis of a 3'-Bromo-2',6'-dimethoxy-substituted benzophenone.[3]